N-cyclopentyl-3-methoxyaniline

Description

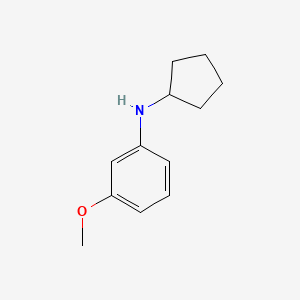

N-Cyclopentyl-3-methoxyaniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the meta position of the benzene ring and a cyclopentyl group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler aniline derivatives. The compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its bulky substituent may enhance binding specificity or metabolic stability.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-cyclopentyl-3-methoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3 |

InChI Key |

YNLFXHJLHMMPJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methoxyaniline typically involves the alkylation of 3-methoxyaniline with cyclopentyl halides under basic conditions. One common method is the reaction of 3-methoxyaniline with cyclopentyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rate and selectivity. Additionally, modern techniques like microwave-assisted synthesis and green chemistry approaches are being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into cyclopentyl-3-methoxyaniline.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclopentyl-3-methoxyaniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-cyclopentyl-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which N-cyclopentyl-3-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclopentyl-3-methoxyaniline with 3-methoxydiphenylamine, a structurally related compound with a phenyl group instead of a cyclopentyl substituent on the nitrogen atom.

Key Observations :

- Molecular Weight : The cyclopentyl variant is lighter (191.27 g/mol vs. 199.24 g/mol) due to fewer carbon atoms in the substituent.

- Steric Effects : The cyclopentyl group introduces greater steric hindrance, which may slow reaction kinetics in nucleophilic substitutions or reduce binding efficiency in enzyme-active sites.

Biological Activity

N-cyclopentyl-3-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to an aniline structure, with a cyclopentyl substituent. Its chemical formula is , highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The methoxy group enhances the nucleophilicity of the nitrogen atom in the aniline structure, which is crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may act as a ligand in receptor binding studies. The compound's methoxy group is known to improve binding affinity and selectivity towards various biological targets, influencing enzymatic activity and receptor interactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific receptors and enzymes. These studies help elucidate the compound's mechanism of action and its therapeutic potential. For instance, it has been suggested that this compound may influence pathways related to cancer treatment by interacting with anaplastic lymphoma kinase (ALK) or other relevant targets .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Pharmacological Applications : The compound has been evaluated for its potential as a building block in drug development due to its ability to modulate biological functions through receptor interactions.

- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its role as a potential anti-cancer agent. The IC50 values of related compounds indicate varying degrees of potency against different cell lines .

- Comparative Analysis : A comparative analysis with structurally similar compounds has shown that this compound possesses unique properties that may enhance its biological activity relative to other substituted anilines .

Data Tables

The following table summarizes key findings on the biological activity of this compound and related compounds:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | ALK | TBD | Potential ligand for receptor binding studies |

| 3,5-Diamino-1,2,4-triazole | ALK | 20 - 70 | Potent inhibitors in cancer therapy |

| CJ-2360 | ALK | 5.8 | Orally active inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.